4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine
CAS No.:
Cat. No.: VC18632562
Molecular Formula: C8H5BrClN3
Molecular Weight: 258.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrClN3 |
|---|---|
| Molecular Weight | 258.50 g/mol |
| IUPAC Name | 4-(4-bromoimidazol-1-yl)-2-chloropyridine |
| Standard InChI | InChI=1S/C8H5BrClN3/c9-7-4-13(5-12-7)6-1-2-11-8(10)3-6/h1-5H |
| Standard InChI Key | HGJGCFLWFJRYFX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1N2C=C(N=C2)Br)Cl |
Introduction
Structural and Molecular Properties
4-(4-Bromo-1H-imidazol-1-yl)-2-chloropyridine is a halogen-rich heterocycle with a molecular weight of 258.50 g/mol. Its IUPAC name, 4-(4-bromoimidazol-1-yl)-2-chloropyridine, reflects the substitution pattern: a bromine atom at the 4-position of the imidazole ring and a chlorine atom at the 2-position of the pyridine ring. The canonical SMILES representation () and InChIKey () provide precise structural identifiers for databases and computational studies.
Table 1: Key Molecular Properties
The bromine and chlorine substituents enhance electrophilic reactivity, enabling participation in cross-coupling and nucleophilic substitution reactions . The planar structure of the imidazole and pyridine rings facilitates π-π stacking interactions, which are critical for binding biological targets such as enzymes and receptors .
Synthesis and Optimization Strategies
The synthesis of 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine involves multi-step reactions, typically starting from imidazole and pyridine precursors. A common route includes:
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Formation of the Imidazole-Pyridine Backbone: Reacting 4-bromoimidazole with 2-chloropyridine derivatives under nucleophilic aromatic substitution conditions. This step requires careful temperature control (70–80°C) and anhydrous solvents to prevent hydrolysis.
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Purification: Crude products are purified via column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol, yielding >85% purity .
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Functionalization: Further modifications, such as Suzuki-Miyaura couplings or click chemistry, introduce additional substituents for tailored bioactivity .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazole alkylation | K2CO3, DMF, 25°C, 4 hrs | 78 |
| Purification | Hexane:EtOAc (7:3), silica gel | 85 |
| Propargylation | Propargyl bromide, CuSO4, 8 hrs | 70–80 |
Recent advancements employ one-pot multicomponent reactions to streamline synthesis. For example, Ramdas Lakavath et al. demonstrated a three-component condensation of 6-bromopicolinaldehyde, benzil, and ammonium acetate in ethanol/acetic acid to form analogous imidazole-pyridine hybrids . This method reduces intermediate isolation and improves scalability.
Chemical Reactivity and Functionalization
The compound’s halogen atoms serve as reactive handles for diverse transformations:
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Bromine Substitution: Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) replace the bromine atom with aryl, alkenyl, or alkynyl groups, expanding structural diversity .
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Chlorine Reactivity: Nucleophilic aromatic substitution at the 2-chloropyridine position introduces amines or thiols, enhancing solubility or target affinity.
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Click Chemistry: Azide-alkyne cycloadditions at terminal alkynes generate triazole-linked conjugates, as demonstrated in anticancer derivative synthesis .
Table 3: Common Reaction Types and Outcomes
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, Na2CO3 | Biaryl analogs for kinase inhibition |
| Nucleophilic Substitution | NaN3, DMSO | Azide intermediates for click chemistry |
| Propargylation | Propargyl bromide, K2CO3 | Alkyne-functionalized derivatives |
Biological Activities and Mechanisms
4-(4-Bromo-1H-imidazol-1-yl)-2-chloropyridine exhibits promising antimicrobial and anticancer properties, attributed to its ability to disrupt cellular processes:
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Antimicrobial Activity: The bromine atom enhances membrane permeability, enabling interaction with bacterial efflux pumps and DNA gyrase.
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Anticancer Potential: Derivatives inhibit tubulin polymerization and topoisomerase II, inducing apoptosis in cancer cell lines (IC50: 2–10 μM) . Molecular docking studies reveal strong binding to the colchicine site of tubulin, disrupting microtubule assembly .
Table 4: In Vitro Anticancer Activity of Derivatives
| Compound | Cell Line (IC50, μM) | Target Protein |
|---|---|---|
| Triazole conjugate 7a | MCF-7 (3.2) | Tubulin |
| Propargylated analog 5 | HeLa (5.8) | Topoisomerase II |
Characterization and Analytical Techniques
Structural validation relies on advanced spectroscopic methods:
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NMR Spectroscopy: and NMR confirm substitution patterns and purity. The imidazole proton resonates at δ 8.2–8.5 ppm, while pyridine protons appear at δ 7.6–8.0 ppm.
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Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak at m/z 258.50 [M+H]+.
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X-ray Crystallography: Resolves bond lengths and dihedral angles, critical for computational modeling .
Future Directions and Applications
Ongoing research aims to:
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Optimize synthetic routes for industrial-scale production.
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Develop prodrugs with enhanced bioavailability via phosphonate or glycoside conjugates.
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Explore applications in organic electronics, leveraging its π-conjugated system for charge transport.
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